N,N,5,5-Tetramethyl-3-oxo-1,2-oxazolidine-2-carboxamide
Description
N,N,5,5-Tetramethyl-3-oxo-1,2-oxazolidine-2-carboxamide is a chemical compound known for its unique structure and properties It belongs to the class of oxazolidines, which are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms
Properties
CAS No. |
62243-07-6 |
|---|---|
Molecular Formula |
C8H14N2O3 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
N,N,5,5-tetramethyl-3-oxo-1,2-oxazolidine-2-carboxamide |
InChI |
InChI=1S/C8H14N2O3/c1-8(2)5-6(11)10(13-8)7(12)9(3)4/h5H2,1-4H3 |
InChI Key |
DZSCRBOJRSGSGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)N(O1)C(=O)N(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,5,5-Tetramethyl-3-oxo-1,2-oxazolidine-2-carboxamide typically involves the reaction of appropriate amines with carbonyl compounds under controlled conditions. One common method involves the condensation of N,N-dimethylamine with a ketone, followed by cyclization to form the oxazolidine ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques such as flow chemistry and automated synthesis may be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N,N,5,5-Tetramethyl-3-oxo-1,2-oxazolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
N,N,5,5-Tetramethyl-3-oxo-1,2-oxazolidine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of N,N,5,5-Tetramethyl-3-oxo-1,2-oxazolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N,N,5,5-Tetramethyl-3-oxo-1,2-oxazolidine-2-carboxamide include:
- 2,2,5,5-Tetramethyl-3-pyrrolin-1-oxyl-3-carboxylic acid
- 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and physical properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
